molecular formula C11H16N4 B1470307 (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine CAS No. 1368616-05-0

(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No. B1470307
CAS RN: 1368616-05-0
M. Wt: 204.27 g/mol
InChI Key: SGWLXFOXUAFJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions. They have been found to have various biological activities and are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Molecular Structure Analysis

Imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines . The specific molecular structure of “(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” is not available in the retrieved data.

Scientific Research Applications

Comprehensive Analysis of (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Applications:

Optoelectronic Devices

Imidazo[4,5-b]pyridine derivatives have shown great potential in the development of optoelectronic devices . These compounds can be utilized in creating components that are essential for the operation of devices that convert electrical signals into photon signals and vice versa .

Sensors

The unique properties of these derivatives make them suitable for use in sensor technology . They can be incorporated into sensors that detect changes in the environment or the presence of specific molecules .

Anti-Cancer Drugs

Some imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, indicating their potential as anti-cancer drugs .

Confocal Microscopy and Imaging

These compounds can serve as emitters for confocal microscopy and imaging, providing a way to visualize cells and biological tissues with high resolution and contrast .

Akt Inhibitors

A series of compounds including imidazo pyridin-2-yl derivatives have been identified as selective and potent ATP-independent Akt inhibitors , which are important in the treatment of diseases where Akt signaling is dysregulated .

Synthetic Approaches

Imidazo[4,5-b]pyridines can be synthesized using various methods, including Pd-catalyzed amide coupling reactions, which are crucial for pharmaceutical applications where these compounds are used .

Antimicrobial Agents

Certain imidazo[4,5-b]pyridine structures have been integrated into the design of antimicrobial agents , showing effectiveness against bacteria such as Bacillus and Staphylococcus aureus .

properties

IUPAC Name

(3-butylimidazo[4,5-b]pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-2-3-7-15-10(8-12)14-9-5-4-6-13-11(9)15/h4-6H,2-3,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWLXFOXUAFJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1N=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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